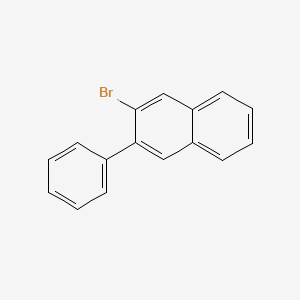

2-Bromo-3-phenylnaphthalene

Description

BenchChem offers high-quality 2-Bromo-3-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQSRRFKYLCYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477104 | |

| Record name | 2-Bromo-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610284-27-0 | |

| Record name | 2-Bromo-3-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-phenylnaphthalene

Introduction

2-Bromo-3-phenylnaphthalene is a key intermediate in the synthesis of a variety of organic compounds, finding applications in materials science and as a building block for complex pharmaceutical agents. Its utility stems from the presence of both a reactive bromine atom, amenable to a wide range of cross-coupling reactions, and a phenyl-substituted naphthalene core, which imparts desirable photophysical or biological properties to the final products. This guide provides a comprehensive overview of the synthetic routes to 2-Bromo-3-phenylnaphthalene, with a focus on the underlying chemical principles and practical experimental considerations for researchers in organic synthesis and drug development.

Strategic Approaches to Synthesis

The synthesis of 2-Bromo-3-phenylnaphthalene can be approached through several strategic disconnections. The most common strategies involve either the formation of the phenyl-naphthalene bond followed by bromination, or the introduction of the bromine atom onto a pre-existing naphthalene core which is then subjected to phenylation. The choice of strategy often depends on the availability of starting materials and the desired overall efficiency.

This guide will focus on two primary and reliable synthetic pathways:

-

Pathway A: Phenylation followed by Bromination. This approach begins with the synthesis of 3-phenyl-2-naphthol, which is then brominated to yield the target compound.

-

Pathway B: Bromination followed by Phenylation. This route involves the initial preparation of a dibromonaphthalene species, followed by a selective cross-coupling reaction to introduce the phenyl group.

Pathway A: Phenylation Followed by Bromination

This pathway is often favored due to the accessibility of the starting materials and the generally high-yielding steps involved. It can be broken down into two key transformations: the synthesis of 3-phenyl-2-naphthol and its subsequent bromination.

Step 1: Synthesis of 3-Phenyl-2-naphthol

The synthesis of 3-phenyl-2-naphthol can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a suitable naphthalene-based ketone or aldehyde.[1][2]

Reaction Mechanism: Grignard Reaction

The Grignard reaction is a classic carbon-carbon bond-forming reaction where an organomagnesium halide (the Grignard reagent) acts as a nucleophile, attacking an electrophilic carbonyl carbon. In this case, phenylmagnesium bromide is a suitable Grignard reagent.

Caption: Synthesis of 3-Phenyl-2-naphthol via Grignard Reaction.

Experimental Protocol: Synthesis of 3-Phenyl-2-naphthol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

2-Methoxy-3-naphthaldehyde

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.[3] Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, the Grignard reagent is ready for use.

-

Reaction with Naphthaldehyde: Dissolve 2-methoxy-3-naphthaldehyde in anhydrous diethyl ether or THF and cool the solution in an ice bath. Slowly add the freshly prepared phenylmagnesium bromide solution to the naphthaldehyde solution with constant stirring.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Bromination of 3-Phenyl-2-naphthol

The hydroxyl group of 3-phenyl-2-naphthol is a strongly activating, ortho-, para-directing group. This directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of phenols and naphthols is a classic example of electrophilic aromatic substitution.[4] The electron-rich aromatic ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity and yields the brominated product.

Caption: Bromination of 3-Phenyl-2-naphthol.

Experimental Protocol: Bromination of 3-Phenyl-2-naphthol

Materials:

-

3-Phenyl-2-naphthol

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

Procedure:

-

Dissolve 3-phenyl-2-naphthol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

-

If the solution retains a bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

| Step | Reactants | Solvent | Key Conditions | Typical Yield |

| 1: Grignard Reaction | Bromobenzene, Mg, 2-Methoxy-3-naphthaldehyde | Anhydrous Ether/THF | Anhydrous conditions, controlled addition | 70-85% |

| 2: Bromination | 3-Phenyl-2-naphthol, Bromine | Glacial Acetic Acid | Room temperature, dropwise addition | 85-95% |

Pathway B: Bromination Followed by Phenylation

An alternative strategy involves the introduction of the phenyl group onto a pre-brominated naphthalene scaffold. This is often accomplished using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 2,3-Dibromonaphthalene

The synthesis of 2,3-dibromonaphthalene can be achieved through the bromination of naphthalene, although this can lead to a mixture of isomers. A more regioselective approach starts from 2,3-dihydroxynaphthalene.

Step 2: Selective Phenylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6] It involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,3-Dibromonaphthalene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., Na2CO3, K2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

In a Schlenk flask, combine 2,3-dibromonaphthalene, phenylboronic acid, the palladium catalyst, and the base.[7]

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction flask.

-

Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-110 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate 2-Bromo-3-phenylnaphthalene.

| Step | Reactants | Catalyst | Base | Solvent | Typical Yield |

| Suzuki Coupling | 2,3-Dibromonaphthalene, Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 60-80% |

Characterization of 2-Bromo-3-phenylnaphthalene

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule, showing the characteristic signals for the aromatic protons and carbons of the naphthalene and phenyl rings.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be evident in the mass spectrum.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

-

Bromine: is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard Reagents: are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

-

Palladium Catalysts: can be toxic and should be handled with care.

Conclusion

The synthesis of 2-Bromo-3-phenylnaphthalene can be accomplished through multiple synthetic routes. The choice between Pathway A (phenylation followed by bromination) and Pathway B (bromination followed by phenylation) will depend on factors such as starting material availability, scalability, and desired purity. Both pathways utilize fundamental and robust organic reactions, providing a valuable learning experience for synthetic chemists. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can efficiently prepare this important synthetic intermediate for a wide range of applications.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Hartwig, J. F. (2010).

-

Grignard Reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. (2021). ResearchGate. [Link]]

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Advances, 8(31), 17281–17291. [Link]]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2018). Organic Letters, 20(15), 4561–4565. [Link]7]

Sources

- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-phenylnaphthalene: Strategies and Methodologies for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of 2-Bromo-3-phenylnaphthalene

In the landscape of modern organic synthesis, the strategic design and construction of polysubstituted aromatic frameworks are paramount. Among these, the naphthalene core continues to be a privileged scaffold in both materials science and medicinal chemistry. The targeted synthesis of derivatives such as 2-Bromo-3-phenylnaphthalene offers a versatile platform for further molecular elaboration. The presence of a bromine atom provides a reactive handle for a myriad of cross-coupling reactions, while the phenyl substituent can be crucial for tuning the electronic, photophysical, or pharmacological properties of the final construct. This guide provides an in-depth exploration of the primary synthetic routes to 2-Bromo-3-phenylnaphthalene, offering not just protocols, but a rationale for the methodological choices, empowering researchers to not only replicate but also innovate.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of 2-Bromo-3-phenylnaphthalene begins with a retrosynthetic analysis to identify plausible synthetic disconnections. Two primary strategies emerge, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of 2-Bromo-3-phenylnaphthalene.

Route A focuses on the late-stage introduction of the phenyl group via a Suzuki-Miyaura cross-coupling reaction on a 2,3-dibromonaphthalene scaffold. This approach benefits from the commercial availability of phenylboronic acid and the well-established reliability of palladium-catalyzed cross-coupling reactions. The key challenge lies in the selective mono-arylation of the dibrominated naphthalene.

Route B entails the late-stage bromination of a 3-phenylnaphthalene precursor. This strategy is attractive due to the potential for a more direct route if the starting material is readily accessible. However, the regioselectivity of the electrophilic bromination can be a significant hurdle, potentially leading to a mixture of isomers that require careful purification.

II. Route A: Synthesis via Suzuki-Miyaura Cross-Coupling

This synthetic pathway is a robust and often preferred method due to its modularity and the high yields typically associated with Suzuki-Miyaura reactions. The overall strategy involves three key stages:

-

Synthesis of 2,3-Dibromonaphthalene: A multi-step process starting from 1,4-diaminonaphthalene.

-

Selective Mono-arylation: A Suzuki-Miyaura cross-coupling of 2,3-dibromonaphthalene with phenylboronic acid.

-

Purification and Characterization: Isolation and verification of the final product.

II.A. Synthesis of the Key Intermediate: 2,3-Dibromonaphthalene

The synthesis of 2,3-dibromonaphthalene can be efficiently achieved from 1,4-diaminonaphthalene through a two-step sequence involving bromination followed by deamination.[1][2]

Caption: Workflow for the synthesis of 2,3-Dibromonaphthalene.

Experimental Protocol: Synthesis of 1,4-Diamino-2,3-dibromonaphthalene [3]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminonaphthalene (1.0 eq) in dichloromethane (DCM).

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Slowly add a solution of dibromohydantoin (1.0 eq) in DCM to the reaction mixture over 1-2 hours, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0-5 °C for an additional 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-diamino-2,3-dibromonaphthalene as a light pink solid.

| Brominating Agent | Yield (%) | Purity (%) |

| Dibromohydantoin | 98.1 | 99 |

| N-Bromosuccinimide (NBS) | 94.9 | 94 |

| Data sourced from patent CN109180423B.[3] |

Experimental Protocol: Synthesis of 2,3-Dibromonaphthalene [1]

-

To a solution of 1,4-diamino-2,3-dibromonaphthalene (1.0 eq) in ethanol, add concentrated sulfuric acid (8.0 eq) cautiously while cooling in an ice bath.

-

Add a catalytic amount of copper(II) sulfate pentahydrate (0.05 eq).

-

Cool the mixture to 0-5 °C and add a solution of sodium nitrite (2.5 eq) in water dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 65 °C until gas evolution ceases.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

II.B. Suzuki-Miyaura Cross-Coupling: Introducing the Phenyl Group

With 2,3-dibromonaphthalene in hand, the next critical step is the selective mono-arylation. The Suzuki-Miyaura reaction is ideally suited for this transformation. The key to achieving mono-substitution lies in controlling the stoichiometry of the reagents and the reaction time.

Caption: Suzuki-Miyaura coupling for the synthesis of 2-Bromo-3-phenylnaphthalene.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine 2,3-dibromonaphthalene (1.0 eq), phenylboronic acid (1.0-1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS to maximize the formation of the mono-coupled product and minimize the formation of the di-substituted byproduct.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-Bromo-3-phenylnaphthalene.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.

-

Base: The base is crucial for the activation of the boronic acid. Carbonates are generally effective and cost-efficient. The choice of base can influence the reaction rate and selectivity.[4]

-

Solvent: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.

-

Stoichiometry: Using a slight excess of phenylboronic acid can drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-substituted product.

III. Route B: Synthesis via Electrophilic Bromination

This alternative route involves the direct bromination of 3-phenylnaphthalene. The success of this approach hinges on the regioselectivity of the bromination step.

III.A. Synthesis of the Precursor: 3-Phenylnaphthalene

3-Phenylnaphthalene can be synthesized via a Suzuki-Miyaura coupling of 3-bromonaphthalene with phenylboronic acid, following a protocol similar to the one described in Section II.B.

III.B. Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the 3-phenylnaphthalene core is an electrophilic aromatic substitution reaction. The directing effects of the phenyl group and the naphthalene ring system will determine the position of bromination. The phenyl group is an ortho-, para-directing group, while the naphthalene system has its own reactivity patterns. The C2 position is generally activated in 2-substituted naphthalenes.

Caption: Electrophilic bromination of 3-Phenylnaphthalene.

Experimental Protocol: Electrophilic Bromination [5]

-

Dissolve 3-phenylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution. A catalytic amount of a radical initiator like AIBN is not required for aromatic bromination.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to increase the rate, but this may also decrease selectivity.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired 2-Bromo-3-phenylnaphthalene from other isomers.

Challenges and Considerations:

-

Regioselectivity: The primary challenge of this route is controlling the position of bromination. The electronic and steric effects of the phenyl group will influence the substitution pattern, and a mixture of isomers is likely. Careful optimization of reaction conditions (solvent, temperature, brominating agent) is necessary to maximize the yield of the desired product.

-

Purification: The separation of constitutional isomers can be challenging and may require careful chromatography or recrystallization.

IV. Characterization of 2-Bromo-3-phenylnaphthalene

Unequivocal characterization of the synthesized 2-Bromo-3-phenylnaphthalene is essential. The following spectroscopic techniques are critical for confirming the structure and purity of the final product.

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum will provide information on the number and chemical environment of the protons. The aromatic region will show a complex splitting pattern corresponding to the protons on the naphthalene and phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbons will be indicative of their electronic environment.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic vibrational frequencies of the functional groups present, primarily the C-H and C=C stretching and bending vibrations of the aromatic rings.

V. Applications and Future Directions

2-Bromo-3-phenylnaphthalene is a valuable building block for the synthesis of more complex molecules. Its utility stems from the presence of the reactive C-Br bond, which can be further functionalized using a variety of cross-coupling reactions.

-

Materials Science: Naphthalene derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[6] The 2-bromo-3-phenylnaphthalene scaffold can be incorporated into larger conjugated systems to create novel materials with tailored electronic and photophysical properties.

-

Medicinal Chemistry: The naphthalene core is present in numerous biologically active compounds.[7] 2-Bromo-3-phenylnaphthalene can serve as a precursor for the synthesis of novel drug candidates. The phenyl group can be important for receptor binding, and the bromine atom allows for the introduction of other functional groups to modulate activity and pharmacokinetic properties. For instance, related bromo-naphthalene derivatives are key intermediates in the synthesis of Vitamin K2.[8]

VI. Conclusion

The synthesis of 2-Bromo-3-phenylnaphthalene can be approached through several strategic routes, with the Suzuki-Miyaura cross-coupling of 2,3-dibromonaphthalene being a particularly robust and reliable method. While the direct bromination of 3-phenylnaphthalene offers a more concise pathway, it presents challenges in regioselectivity that must be carefully addressed. This guide has provided detailed experimental protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors. The versatility of 2-Bromo-3-phenylnaphthalene as a synthetic intermediate ensures its continued importance in the development of novel materials and pharmaceuticals.

VII. References

-

CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents. (URL: )

-

Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - NIH. (URL: [Link])

-

Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio - ResearchGate. (URL: [Link])

-

Syntheses of 2,3‐dibromonaphthalene 1Br, 2,3‐dibromoanthracene 2Br, and... - ResearchGate. (URL: [Link])

-

Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (URL: [Link])

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (URL: [Link])

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])

-

2,3-dimethyl-1-phenylnaphthalene - C18H16, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Synthesis of 1-Phenyl Naphthalene and Pericarbonyl Lignans. (URL: [Link])

-

Synthesis of a several hundred mL batch of 1-phenylnapthalene in a chemical fume hood. - ResearchGate. (URL: [Link])

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (URL: [Link])

-

Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) - Organic Chemistry Portal. (URL: [Link])

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (URL: [Link])

-

(PDF) Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - ResearchGate. (URL: [Link])

-

(PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene - ResearchGate. (URL: [Link])

-

An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from - DergiPark. (URL: [Link])

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing). (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-phenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylnaphthalene is a valuable scaffold in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals and functional materials. Its utility stems from the presence of two distinct and addressable functionalities: a phenyl group that can be modified to modulate electronic and steric properties, and a bromine atom that provides a handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the most effective and scientifically robust methods for the preparation of 2-Bromo-3-phenylnaphthalene, with a focus on the underlying chemical principles and practical experimental considerations.

Two principal synthetic strategies will be discussed in detail: the regioselective Suzuki-Miyaura cross-coupling of a dibromonaphthalene precursor and the electrophilic bromination of 2-phenylnaphthalene. Each approach offers distinct advantages and challenges, and the choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps.

Strategic Approaches to the Synthesis of 2-Bromo-3-phenylnaphthalene

The construction of the 2-Bromo-3-phenylnaphthalene framework can be approached from two main retrosynthetic disconnections, as illustrated below.

Caption: Retrosynthetic analysis of 2-Bromo-3-phenylnaphthalene.

This guide will first detail the synthesis of the necessary precursors, followed by a thorough examination of each of the primary synthetic routes.

Part 1: Synthesis of Key Precursors

Preparation of 2,3-Dibromonaphthalene

A reliable method for the synthesis of 2,3-dibromonaphthalene involves the diazotization of 1,4-diamino-2,3-dibromonaphthalene, followed by a Sandmeyer-type reaction. The precursor, 1,4-diamino-2,3-dibromonaphthalene, can be prepared by the bromination of 1,4-diaminonaphthalene[1].

Experimental Protocol: Synthesis of 2,3-Dibromonaphthalene [1]

-

Step 1: Diazotization. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1,4-diamino-2,3-dibromonaphthalene (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (2.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Step 2: Deamination. In a separate flask, prepare a solution of copper(I) sulfate pentahydrate (0.1 eq) in ethanol.

-

Slowly add the cold diazonium salt solution to the copper sulfate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the reaction mixture to 65 °C and stir until nitrogen evolution ceases.

-

Workup and Purification. Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane) to afford 2,3-dibromonaphthalene.

| Reagent | Molar Eq. | Notes |

| 1,4-Diamino-2,3-dibromonaphthalene | 1.0 | Starting material. |

| Sodium Nitrite | 2.2 | Diazotizing agent. |

| Concentrated Sulfuric Acid | Excess | Provides the acidic medium for diazotization. |

| Ethanol | Solvent | |

| Copper(I) Sulfate Pentahydrate | 0.1 | Catalyst for the deamination reaction. |

Preparation of 2-Phenylnaphthalene

2-Phenylnaphthalene can be synthesized through various methods, including the dehydrogenation of linear styrene dimer over a metallic oxide catalyst[2] or via a recyclable ionic liquid-catalyzed reaction of styrene oxides[3]. A common laboratory-scale synthesis involves the Suzuki-Miyaura cross-coupling of 2-bromonaphthalene with phenylboronic acid.

Experimental Protocol: Synthesis of 2-Phenylnaphthalene

-

Reaction Setup. To a round-bottom flask, add 2-bromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution. Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification. After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-phenylnaphthalene[3].

| Reagent | Molar Eq. | Notes |

| 2-Bromonaphthalene | 1.0 | Starting material. |

| Phenylboronic Acid | 1.2 | Phenyl group source. |

| Potassium Carbonate | 2.0 | Base to activate the boronic acid. |

| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | Palladium catalyst. Other palladium sources can also be used. |

Part 2: Primary Synthetic Routes to 2-Bromo-3-phenylnaphthalene

Route 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this approach, 2,3-dibromonaphthalene is reacted with phenylboronic acid in the presence of a palladium catalyst. The key to this synthesis is achieving regioselective coupling at the C3 position. The reactivity of the two bromine atoms in 2,3-dibromonaphthalene can be influenced by steric and electronic factors, and careful optimization of the reaction conditions is crucial for achieving high selectivity. Generally, the C-Br bond at the 2-position of naphthalene is more sterically hindered than the C-Br bond at the 3-position, which can favor selective reaction at the 3-position under carefully controlled conditions.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 2-Bromo-3-phenylnaphthalene.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

-

Reaction Setup. In a flame-dried Schlenk flask under an argon atmosphere, combine 2,3-dibromonaphthalene (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a degassed mixture of a suitable solvent, for example, a 3:1 mixture of 1,4-dioxane and water.

-

Reaction Execution. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by GC-MS or TLC to maximize the formation of the mono-coupled product and minimize the formation of the di-coupled byproduct.

-

Workup and Purification. Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtration, concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-Bromo-3-phenylnaphthalene.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The dppf ligand can promote selective coupling and is often effective for challenging cross-couplings. |

| Base | K₂CO₃ | A common and effective base for Suzuki couplings. |

| Solvent | 1,4-Dioxane/Water | A standard solvent system for Suzuki reactions, facilitating dissolution of both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions. |

| Reaction Time | 12-24 hours | Typically sufficient for completion; should be monitored to optimize yield of the desired product. |

Route 2: Electrophilic Bromination of 2-Phenylnaphthalene

This route involves the direct bromination of 2-phenylnaphthalene. The phenyl group at the 2-position of the naphthalene ring directs the incoming electrophile. The phenyl group is an ortho-, para-director; however, in the context of the naphthalene ring system, the regioselectivity is more complex. The most likely positions for electrophilic attack are the adjacent C1 and C3 positions, and the peri-position (C8). The use of a mild brominating agent and carefully controlled reaction conditions can favor bromination at the C3 position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Caption: Electrophilic bromination of 2-phenylnaphthalene.

Experimental Protocol: Electrophilic Bromination with NBS

-

Reaction Setup. Dissolve 2-phenylnaphthalene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

-

Reagent Addition. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like AIBN or by gentle heating, although the reaction often proceeds at room temperature.

-

Reaction Monitoring. Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification. Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure 2-Bromo-3-phenylnaphthalene.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine, which helps to control the regioselectivity of the reaction. |

| Solvent | Dichloromethane or Acetonitrile | Provides a suitable medium for the reaction and dissolves both the substrate and the reagent. |

| Temperature | Room Temperature | Often sufficient for the reaction to proceed, minimizing the formation of polybrominated byproducts. |

| Workup | Sodium thiosulfate wash | Quenches any unreacted bromine and other reactive bromine species. |

Characterization of 2-Bromo-3-phenylnaphthalene

The structure of the synthesized 2-Bromo-3-phenylnaphthalene should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene and phenyl protons. The protons on the naphthalene ring will appear as a complex multiplet in the aromatic region, with distinct signals for the protons adjacent to the bromo and phenyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 16 carbon atoms in the molecule. The carbon atom attached to the bromine will be shifted to a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Bromo-3-phenylnaphthalene, with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio).

Safety Considerations

-

Brominating Agents: Bromine and N-Bromosuccinimide are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organometallic Reagents: Palladium catalysts and boronic acids can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: Organic solvents such as toluene, dioxane, and dichloromethane are flammable and/or toxic. Use them in a fume hood and away from ignition sources.

Conclusion

This guide has outlined two robust and reliable synthetic routes for the preparation of 2-Bromo-3-phenylnaphthalene. The Suzuki-Miyaura cross-coupling of 2,3-dibromonaphthalene offers a convergent approach, while the electrophilic bromination of 2-phenylnaphthalene provides a more direct, though potentially less selective, method. The choice between these routes will be dictated by the specific needs of the researcher and the available starting materials. Detailed experimental protocols and considerations for purification and characterization have been provided to enable the successful synthesis of this valuable synthetic intermediate. As with all chemical syntheses, careful attention to safety and reaction monitoring are paramount for achieving optimal results.

References

-

Synthesis of 2-phenylnaphthalenes from styrene oxides using a recyclable Brønsted acidic [HNMP]+HSO4− ionic liquid. Green Chemistry, 2014, 16, 4839-4845. [Link]

- US Patent 3,047,643A - Prepar

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed. 2011, 50, 6722-6737. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457-2483. [Link]

-

Grimmett, M. R. Aromatic Halogenation. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 589-626. [Link]

-

Organic Syntheses, Coll. Vol. 5, p.102 (1973); Vol. 46, p.11 (1966). [Link]

- CN109180423B - Synthetic method of 2, 3-dibromo naphthalene.

Sources

Spectroscopic Data of 2-Bromo-3-phenylnaphthalene: A Technical Guide

Introduction to 2-Bromo-3-phenylnaphthalene

2-Bromo-3-phenylnaphthalene belongs to the phenylnaphthalene class of polycyclic aromatic hydrocarbons. These compounds are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and their potential as scaffolds for the development of novel therapeutic agents and organic electronic materials. The introduction of a bromine atom and a phenyl group onto the naphthalene core significantly influences the molecule's electronic distribution, steric hindrance, and potential for further functionalization, making a thorough spectroscopic characterization essential for its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Bromo-3-phenylnaphthalene are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Bromo-3-phenylnaphthalene is expected to exhibit distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the bromine substituent.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 8.1 - 8.3 | s | - |

| H-4 | ~ 7.9 - 8.1 | s | - |

| H-5, H-8 | ~ 7.8 - 8.0 | m | |

| H-6, H-7 | ~ 7.4 - 7.6 | m | |

| H-2', H-6' | ~ 7.6 - 7.8 | m | |

| H-3', H-4', H-5' | ~ 7.3 - 7.5 | m |

-

Causality of Predictions: The protons H-1 and H-4 are anticipated to be singlets and shifted downfield due to their proximity to the electronegative bromine atom and the steric deshielding from the phenyl ring. The protons on the unsubstituted ring of the naphthalene core (H-5, H-6, H-7, H-8) will likely appear as complex multiplets. The protons of the phenyl group will also present as multiplets, with the ortho-protons (H-2', H-6') appearing at a slightly lower field than the meta- and para-protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 16 carbon atoms are expected to be inequivalent.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 120 - 125 |

| C-3 | ~ 140 - 145 |

| Quaternary Carbons (Naphthalene) | ~ 130 - 135 |

| CH Carbons (Naphthalene) | ~ 125 - 130 |

| C-1' (Quaternary Phenyl) | ~ 138 - 142 |

| CH Carbons (Phenyl) | ~ 127 - 130 |

-

Expert Insights: The carbon atom bearing the bromine (C-2) is expected to have a chemical shift in the range of 120-125 ppm. The carbon atom attached to the phenyl group (C-3) will be significantly deshielded, appearing further downfield. The remaining aromatic carbons will resonate in the typical range for polycyclic aromatic hydrocarbons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-phenylnaphthalene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program.

-

A relaxation delay of 5 seconds and an accumulation of at least 1024 scans are recommended for obtaining a high-quality spectrum of all carbon signals, including quaternary carbons.

-

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic) | Strong, multiple bands |

| ~ 880, ~ 820, ~ 760, ~ 700 | C-H out-of-plane bend (aromatic) | Strong |

| ~ 1070 | C-Br stretch | Medium |

-

Authoritative Grounding: The characteristic aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene and phenyl rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic rings can often be deduced from the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). The C-Br stretch is expected to appear in the 1100-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z = 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragmentation Pathways:

-

Loss of Bromine: A significant fragment will likely be observed at m/z = 203, corresponding to the loss of the bromine atom ([M-Br]⁺).

-

Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group (C₆H₅) would result in an ion at m/z = 205/207.

-

Loss of HBr: Elimination of a hydrogen bromide molecule would lead to a fragment at m/z = 202.

-

Visualization of Key Concepts

Molecular Structure of 2-Bromo-3-phenylnaphthalene

Caption: Molecular structure of 2-Bromo-3-phenylnaphthalene.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-Bromo-3-phenylnaphthalene in EI-MS.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-Bromo-3-phenylnaphthalene. By leveraging established principles of NMR, IR, and MS, and drawing parallels with related chemical structures, researchers and drug development professionals are equipped with the foundational knowledge to identify, purify, and further functionalize this important class of molecules. The provided experimental protocols offer a self-validating system for obtaining high-quality data, ensuring the scientific integrity of future studies.

References

Due to the lack of direct experimental data for 2-Bromo-3-phenylnaphthalene in the initial searches, this guide has been constructed based on fundamental spectroscopic principles and data from analogous compounds. Authoritative sources for general spectroscopic information include:

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem, National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-phenylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylnaphthalene Scaffold

The phenylnaphthalene scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar, and aromatic nature provides a foundation for developing molecules with unique electronic and photophysical properties. The introduction of a bromine atom, as in 2-Bromo-3-phenylnaphthalene, offers a versatile handle for further chemical modifications, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-3-phenylnaphthalene, alongside detailed methodologies for its synthesis and characterization, grounded in established chemical principles.

Core Physical and Chemical Properties

While extensive experimental data for 2-Bromo-3-phenylnaphthalene is not widely published, its fundamental properties can be established, and others can be reliably predicted based on its chemical structure and comparison with analogous compounds.

| Property | Value | Source |

| CAS Number | 610284-27-0 | [1][2][3] |

| Molecular Formula | C₁₆H₁₁Br | [1][4] |

| Molecular Weight | 283.16 g/mol | [1][5] |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C at atmospheric pressure. | |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. |

Proposed Synthesis and Characterization Workflow

The synthesis of 2-Bromo-3-phenylnaphthalene can be approached through established cross-coupling methodologies, which are foundational in modern organic synthesis. The following workflow outlines a plausible and robust synthetic and characterization pathway.

Caption: Proposed workflow for the synthesis and characterization of 2-Bromo-3-phenylnaphthalene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of related biaryl compounds.[6] The causality behind this choice lies in the high functional group tolerance and reliability of the Suzuki-Miyaura reaction for forming C-C bonds between aryl halides and boronic acids.

Materials:

-

2,3-Dibromonaphthalene

-

Phenylboronic Acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2,3-dibromonaphthalene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Add a 4:1 mixture of toluene and ethanol.

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes. This step is critical to prevent the oxidation of the palladium catalyst.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand stabilizes the palladium catalyst.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-3-phenylnaphthalene.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 2-Bromo-3-phenylnaphthalene, based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra are based on known chemical shifts for naphthalene and phenyl protons.[7][8]

¹H NMR (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 8.10 - 7.90 | m | 2H | Naphthalene-H |

| 7.80 - 7.65 | m | 3H | Naphthalene-H & Phenyl-H |

| 7.60 - 7.30 | m | 6H | Naphthalene-H & Phenyl-H |

¹³C NMR (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 141.0 - 138.0 | Quaternary C (C-phenyl) |

| 134.0 - 132.0 | Quaternary C (Naphthalene) |

| 130.0 - 125.0 | CH (Naphthalene & Phenyl) |

| 122.0 - 120.0 | Quaternary C (C-Br) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-3-phenylnaphthalene, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

The most characteristic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.

-

Expected Molecular Ion (M⁺): m/z = 282

-

Expected M+2 Peak: m/z = 284

-

Expected Fragmentation: Loss of Br radical (m/z = 203), and fragmentation of the naphthalene and phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Bromo-3-phenylnaphthalene is expected to be dominated by absorptions from the aromatic rings.[9][10]

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring stretching |

| 850 - 700 | C-H bend | Aromatic C-H out-of-plane bending |

| ~600 | C-Br stretch | Carbon-bromine bond |

Conclusion

2-Bromo-3-phenylnaphthalene is a valuable synthetic intermediate with significant potential in various fields of chemical research. While comprehensive experimental data on its physical properties is limited, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related compounds. The methodologies and predicted spectral data presented herein offer a solid foundation for researchers and scientists working with this and similar phenylnaphthalene derivatives.

References

- Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4 - ionic liquid. (n.d.).

-

2-Bromo-3-phenylnaphthalene, 250mg - SciSupplies. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Bromo-3-phenylnaphthalene - People. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chemical Properties of 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Bromo-3-phenylbutane | C10H13Br | CID 20223840 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Bromo-3-phenylpropanal | C9H9BrO | CID 11390228 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Retrieved January 22, 2026, from [Link]

-

(2Z)-2-bromo-3-phenyl-2-propenal - ChemSynthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Naphthalene, 2-bromo- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Phenylnaphthalene | C16H12 | CID 11934 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Bromo-3-phenylnaphthalene - CAS:610284-27-0 - 北京欣恒研科技有限公司. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Bromo-3-phenylpropanoic acid | C9H9BrO2 | CID 167544 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) - ijarsct. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. (n.d.). Retrieved January 22, 2026, from [Link]

-

High resolution infrared spectroscopy of naphthalene and acenaphthene dimers Alexander Lemmensa,b, Pragya Choprac, Diksha Gargc, - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]

-

2-Bromo-3-phenyl-2-propenal - ChemBK. (n.d.). Retrieved January 22, 2026, from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Naphthalene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 22, 2026, from [Link]

-

(E)-2-bromo-3-phenylpent-2-en-1-ol | C11H13BrO - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Naphthalene, 2-phenyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. 610284-27-0 CAS Manufactory [chemicalbook.com]

- 2. 2-Bromo-3-phenylnaphthalene CAS#: 610284-27-0 [m.chemicalbook.com]

- 3. 2-Bromo-3-phenylnaphthalene - CAS:610284-27-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. people.csail.mit.edu [people.csail.mit.edu]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 9. Naphthalene, 2-bromo- [webbook.nist.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Bromo-3-phenylnaphthalene

CAS Number: 610284-27-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylnaphthalene is a substituted polycyclic aromatic hydrocarbon (PAH) that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar naphthalene core, functionalized with both a bromine atom and a phenyl group, provides a versatile scaffold for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for further chemical modifications, most notably through cross-coupling reactions, while the phenyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Bromo-3-phenylnaphthalene, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

While specific experimental data for 2-Bromo-3-phenylnaphthalene is not extensively published, its properties can be reliably inferred from data on closely related compounds and computational predictions.

| Property | Value | Source |

| CAS Number | 610284-27-0 | [1] |

| Molecular Formula | C₁₆H₁₁Br | [2] |

| Molecular Weight | 283.16 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available. Predicted to be in the range of other solid brominated phenylnaphthalenes. | |

| Boiling Point | Not available. Predicted to be high due to the large aromatic system. | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran; insoluble in water. |

Synthesis of 2-Bromo-3-phenylnaphthalene

The most logical and efficient synthetic route to 2-Bromo-3-phenylnaphthalene is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction allows for the selective coupling of an aryl halide with an arylboronic acid. In this case, 2,3-dibromonaphthalene would be reacted with phenylboronic acid. The selectivity of the reaction, favoring monosubstitution, can be controlled by stoichiometric adjustments of the reagents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions involving aryl bromides.[3][5]

Materials:

-

2,3-Dibromonaphthalene

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Water, degassed

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dibromonaphthalene (1.0 eq), phenylboronic acid (1.1 eq), Pd₂(dba)₃ (0.02 eq), and PCy₃ (0.08 eq).

-

Addition of Base and Solvents: Add anhydrous potassium phosphate (3.0 eq). To this mixture, add anhydrous toluene and degassed water in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-3-phenylnaphthalene.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine is highly effective for the cross-coupling of aryl bromides.[3] The ligand facilitates the oxidative addition of the aryl bromide to the palladium center, a crucial step in the catalytic cycle.

-

Base: Potassium phosphate is a commonly used base in Suzuki-Miyaura reactions. It is strong enough to facilitate the transmetalation step without causing significant side reactions.

-

Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic and inorganic reagents, facilitating the reaction at the interface.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Spectroscopic Characterization

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.2-8.2 ppm (m, 11H): This region would contain a complex multiplet corresponding to the eleven aromatic protons of the naphthalene and phenyl rings. The protons on the naphthalene ring system would typically appear at a slightly higher chemical shift (downfield) compared to those on the phenyl ring.

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 120-140 ppm: This region would display multiple signals corresponding to the 16 aromatic carbons. The carbon atom attached to the bromine (C-2) would be expected to have a chemical shift around 122 ppm, while the carbons of the phenyl group would appear in the typical aromatic region. The quaternary carbons would have distinct chemical shifts.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The introduction of aryl substituents onto the naphthalene core, as seen in 2-Bromo-3-phenylnaphthalene, can lead to compounds with a wide range of biological activities. Arylnaphthalene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[11][12]

The 2-phenylnaphthalene scaffold, in particular, has been explored for its ability to selectively target estrogen receptor β (ERβ), suggesting potential applications in the treatment of certain chronic inflammatory diseases.[13] The bromine atom on 2-Bromo-3-phenylnaphthalene provides a key reactive site for further derivatization, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. This makes it a valuable building block for the development of novel therapeutic agents.

Safety and Handling

As a brominated polycyclic aromatic hydrocarbon, 2-Bromo-3-phenylnaphthalene should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for similar compounds should be followed.[14][15]

General Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Chronic Exposure: The long-term health effects of exposure to this specific compound have not been thoroughly investigated. However, some PAHs are known to be carcinogenic.[16]

Conclusion

2-Bromo-3-phenylnaphthalene is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via Suzuki-Miyaura cross-coupling and the versatility of its chemical structure make it an attractive starting material for the development of novel compounds with diverse applications. For researchers in drug discovery, the 2-phenylnaphthalene scaffold offers a promising platform for the design of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- Supporting Information for [Journal Article on related naphthalene compounds' NMR data]. (Please note: A specific reference containing the exact NMR data for 2-Bromo-3-phenylnaphthalene was not found in the provided search results.

- Malamas, M. S., et al. (2005). ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity. Journal of Medicinal Chemistry, 48(12), 4034-4051.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. BenchChem.

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access, 131(23), 7542-7543.

- Al-Zoubi, R. M., et al. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.

- Zhao, C., et al. (2018). Arylnaphthalene lactone analogues: Synthesis and development as excellent biological candidates for future drug discovery. RSC Advances, 8(29), 16185-16202.

- ChemicalBook. (n.d.). 2-Bromonaphthalene(580-13-2) 1H NMR. ChemicalBook.

- ChemicalBook. (n.d.). 2-Bromo-3-phenylnaphthalene CAS#: 610284-27-0. ChemicalBook.

- Zhang, Y., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances, 14(43), 31289-31307.

- Life Chemicals. (2019, July 30).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). HMDB.

- Guidechem. (n.d.). 2-bromo-1-phenyl-naphthalene 93989-32-3. Guidechem.

- Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 246-277.

- Cheméo. (n.d.). Chemical Properties of 2-Propenal, 2-bromo-3-phenyl- (CAS 5443-49-2). Cheméo.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2). Cheméo.

- Hassan, Z., et al. (2012). ChemInform Abstract: Synthesis of 1,2-Diarylnaphthalenes by Chemoselective Suzuki—Miyaura Reactions of 2-Bromo-1-(trifluoromethanesulfonyloxy)naphthalene. ChemInform, 43(32).

- Hughes, D. L. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(74), 46835-46839.

- Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs?

- 3M. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2-Bromo-3-phenylbutane. PubChem.

- Michalska, D., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565.

- Cayman Chemical. (2014, July 7).

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- RPS Group. (n.d.). Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace. RPS Group.

- National Center for Biotechnology Information. (2023). Polycyclic Aromatic Hydrocarbons (PAHs)

Sources

- 1. 2-Bromo-3-phenylnaphthalene CAS#: 610284-27-0 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 8. A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chemical synthesis and application of aryldihydronaphthalene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06517D [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 2-Bromo-3-phenylnaphthalene

A Senior Application Scientist's Perspective on a Multi-Technique Approach